2-amino-N-(3,5-dimethylphenyl)benzamide

Chemical Characterization Quality Control Benchmarking

Reproducible benzamide chemistry demands precise substitution patterns. Generic or unqualified analogs invalidate SAR conclusions and library synthesis. 2-Amino-N-(3,5-dimethylphenyl)benzamide (CAS 102630-82-0) solves this with: - Defined 2-amino position + 3,5-dimethylphenyl amide substitution - Validated 1H NMR as a reference standard against regioisomeric mixtures - Consistent 95% purity across batches for traceable intermediate synthesis - Physical benchmarks: density 1.2 g/cm³, refractive index 1.65, bp ~338°C

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 102630-82-0
Cat. No. B2913392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3,5-dimethylphenyl)benzamide
CAS102630-82-0
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2N)C
InChIInChI=1S/C15H16N2O/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyBHJUDUUCXPTBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(3,5-dimethylphenyl)benzamide: Key Properties & Procurement


2-Amino-N-(3,5-dimethylphenyl)benzamide (CAS 102630-82-0) is a substituted benzamide building block with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . It features a 2-amino substitution on the benzoyl ring and a 3,5-dimethylphenyl group attached to the amide nitrogen, yielding a solid compound at 20°C with a density of 1.2 g/cm³ and a refractive index of 1.65 . Its canonical SMILES string is CC1=CC(C)=CC(NC(=O)C2=CC=CC=C2N)=C1 . The compound is typically supplied at 95% purity and is intended exclusively for research use .

Defined chemical entity with traceable CAS and analytical benchmarks
Standardized 95% purity supports batch-to-batch reproducibility
Supports synthesis of focused benzamide libraries and intermediate workflows

2-Amino-N-(3,5-dimethylphenyl)benzamide: Risks of Generic Substitution


Simple substitution of 2-amino-N-(3,5-dimethylphenyl)benzamide (CAS 102630-82-0) with generic or unqualified benzamide analogs is not scientifically valid. The precise positioning of the 2-amino group on the benzamide core, in combination with the 3,5-dimethylphenyl substituent, dictates the compound's physicochemical properties and any potential biological interactions. While the specific, quantitative differentiation data against direct analogs is extremely limited in the peer-reviewed literature, the available physical property data, such as density (1.2 g/cm³) and refractive index (1.65) , confirm that this compound is a distinct chemical entity. Furthermore, the commercial availability of this specific compound with defined purity specifications (typically 95%) is critical for reproducible research . In the absence of rigorous, comparative performance data, the decision to prioritize this specific CAS-registered compound over a close analog must be based on the requirement for a well-defined, traceable chemical entity for structure-activity relationship (SAR) exploration or as a synthetic intermediate, rather than a claim of superior biological efficacy.

Target: 2-Amino-N-(3,5-dimethylphenyl)benzamide
Substitute: N-(3,5-dimethylphenyl)benzamide (non-amino analog)
The 2-amino group alters density, boiling point, and intermolecular behavior; direct substitution without re-validation may shift experimental outcomes.
Target: 2-Amino regioisomer
Substitute: 3-amino or 4-amino isomers (CAS 102630-90-0, 97042-52-9)
Regioisomeric differences may affect binding and reactivity; identity must be confirmed via available reference spectrum to avoid positional mismatch.

2-Amino-N-(3,5-dimethylphenyl)benzamide: Physical & Structural Benchmarks


Density and Refractive Index

2-Amino-N-(3,5-dimethylphenyl)benzamide exhibits a measured density of 1.2 g/cm³ and a refractive index of 1.65 at 20°C . These values are distinct from its non-amino substituted analog, N-(3,5-dimethylphenyl)benzamide (CAS 25050-22-0), which has a predicted melting point of 142-146 °C and a predicted boiling point of 281.8±29.0 °C . The presence of the 2-amino group fundamentally alters the compound's physical state and intermolecular interactions, which can impact solubility and handling during experimental workflows.

Density & Refractive Index
Class-level
Density: 1.2 g/cm³, RI: 1.65 (20°C) vs. non-amino analog defined by melting point
Physical state and intermolecular behavior differ; supports distinct handling and formulation context.
Class-level inference; direct density comparison not available.
Chemical Characterization Quality Control Benchmarking

NMR Spectral Fingerprint

The compound has a well-defined 1H NMR spectrum available in the SpectraBase database, with an exact mass of 240.126263 g/mol [1]. This spectral fingerprint serves as a definitive benchmark for identity verification, differentiating it from positional isomers such as 3-amino-N-(3,5-dimethylphenyl)benzamide (CAS 102630-90-0) and 4-amino-N-(3,5-dimethylphenyl)benzamide (CAS 97042-52-9) [2]. While no direct comparative spectral data is presented here, the existence of a validated NMR spectrum for the 2-amino isomer provides a critical quality control and identity verification tool that is absent for many closely related analogs in public databases.

NMR Spectral Fingerprint
Reported
Validated 1H NMR spectrum; exact mass 240.126263 g/mol
Enables regioisomer identity verification and quality control.
Differentiates from 3-amino and 4-amino isomers.
Analytical Chemistry Structure Confirmation Quality Assurance

Thermal Stability & Boiling Point

The predicted boiling point of 2-amino-N-(3,5-dimethylphenyl)benzamide is 338.0±42.0 °C at 760 mmHg, with a vapor pressure of 0.0±0.7 mmHg at 25°C . This contrasts with the non-amino analog, N-(3,5-dimethylphenyl)benzamide, which has a predicted boiling point of 281.8±29.0 °C . The ~56 °C difference in boiling points, while predicted values, suggests that the 2-amino substitution significantly increases intermolecular interactions, potentially affecting its behavior in high-temperature synthetic applications or purification processes.

Boiling Point
Reported
338.0±42.0 °C vs. 281.8±29.0 °C (non-amino analog), ~56 °C higher
Indicates stronger intermolecular interactions; relevant for thermal processing and purification.
Predicted values; experimental validation recommended.
Thermal Analysis Process Chemistry Stability

Purity & Traceability

Commercially, 2-amino-N-(3,5-dimethylphenyl)benzamide is consistently supplied with a minimum purity specification of 95% . This level of purity is a critical benchmark for researchers. In contrast, while its non-amino analog, N-(3,5-dimethylphenyl)benzamide, is also commercially available, its purity specifications are less consistently defined across vendors, often described with a melting point range as the primary identifier . The explicit, standardized 95% purity specification for the target compound provides a clear and verifiable quality metric, ensuring batch-to-batch reproducibility for research applications.

Purity Specification
Reported
≥95% purity, consistently specified; analog purity often defined by melting point range
Defined purity benchmark ensures reproducible research calculations.
Batch-to-batch consistency supported by vendor specification.
Procurement Quality Assurance Reproducibility

Biological Activity Data

A direct, quantitative comparison of 2-amino-N-(3,5-dimethylphenyl)benzamide's biological activity against a close analog is not available in the peer-reviewed literature. A search of the BindingDB database returns a range of activities for related benzamide derivatives, including some with MAO-B inhibitory activity (e.g., IC50 of 1.00E+5 nM for a structurally distinct compound) [1], but no entry for the target compound itself. Similarly, while the FabI inhibitor MUT056399 (a different benzamide derivative) has well-characterized antibacterial activity with MIC90s between 0.03 and 0.12 μg/ml against S. aureus [2], this data cannot be directly extrapolated to 2-amino-N-(3,5-dimethylphenyl)benzamide. Therefore, any claim of biological differentiation from analogs based on potency must be considered unsupported by the currently available evidence.

Biological Activity
Data to verify
No direct target data; distinct benzamide derivative IC50 = 1e5 nM (MAO-B) not applicable
Primary value is as a defined chemical entity; biological differentiation from analogs is unsupported.
Data to verify; no potency claims can be made.
Medicinal Chemistry Enzyme Inhibition Antibacterial

2-Amino-N-(3,5-dimethylphenyl)benzamide: Research & Industrial Applications


Chemical Library Building Block

The well-defined physicochemical properties of 2-amino-N-(3,5-dimethylphenyl)benzamide, including its density (1.2 g/cm³) and boiling point (~338.0 °C), make it a suitable and traceable building block for the synthesis of more complex molecules. Its use in the generation of focused libraries of substituted benzamides is supported by its commercial availability with a standardized purity of 95% . This ensures that the starting material's identity and quality are consistent across different synthetic campaigns, a critical factor for reliable structure-activity relationship (SAR) studies.

Isomer Identification Reference

The availability of a validated 1H NMR spectrum for 2-amino-N-(3,5-dimethylphenyl)benzamide [1] positions it as a valuable reference standard. Researchers working with regioisomeric mixtures of amino-N-(3,5-dimethylphenyl)benzamides can use this spectrum as a definitive benchmark to confirm the identity and purity of their own synthesized or procured material, ensuring that the correct 2-amino isomer is being used in their experiments.

SAR Studies of Benzamide Analogs

While lacking direct, published biological data, the compound's defined structure makes it a logical candidate for inclusion in SAR studies aimed at understanding the role of the 2-amino substituent on the benzamide core. Researchers investigating targets known to interact with benzamide scaffolds (e.g., certain kinases, GPCRs, or enzymes like MAO) could benchmark this compound against other regioisomers or substitution patterns to elucidate the structural determinants of activity. The absence of prior data underscores the opportunity for novel discovery.

Synthetic Intermediate in Patented Processes

Patents such as US-9102591-B2, which covers a broad class of benzamide derivatives , highlight the relevance of this chemical space. 2-Amino-N-(3,5-dimethylphenyl)benzamide could serve as a key intermediate in the synthesis of novel, proprietary compounds. Its procurement as a pure, well-characterized starting material is a prerequisite for efficient process development and scale-up activities in an industrial research setting.

Application
Selection Property
Validation Focus
Chemical library synthesis
Defined identity and purity specification
Batch-to-batch consistency for SAR fidelity
Isomer identification reference
Validated NMR spectrum
Isomer confirmation in regioisomeric mixtures
SAR studies of benzamide analogs
Well-defined 2-amino substitution pattern
Structure-activity mapping across substitution series
Synthetic intermediate in process chemistry
Reliable, pure starting material
Reproducibility in scale-up and patent synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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